2-(2-bromo-4-chlorophenoxy)-N'-[(1E)-1-phenylethylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-bromo-4-chlorophenoxy)-N’-[(1E)-1-phenylethylidene]acetohydrazide is a chemical compound with the molecular formula C16H14BrClN2O2 and a molecular weight of 381.65 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 2-(2-bromo-4-chlorophenoxy)-N’-[(1E)-1-phenylethylidene]acetohydrazide typically involves the reaction of 2-(2-bromo-4-chlorophenoxy)acetohydrazide with an appropriate aldehyde or ketone under acidic or basic conditions The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product
Chemical Reactions Analysis
2-(2-bromo-4-chlorophenoxy)-N’-[(1E)-1-phenylethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2-bromo-4-chlorophenoxy)-N’-[(1E)-1-phenylethylidene]acetohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research on this compound includes its potential use as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-chlorophenoxy)-N’-[(1E)-1-phenylethylidene]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar compounds to 2-(2-bromo-4-chlorophenoxy)-N’-[(1E)-1-phenylethylidene]acetohydrazide include:
2-(2-bromo-4-chlorophenoxy)acetohydrazide: This compound is a precursor in the synthesis of the target compound.
2-(2-bromo-4-chlorophenoxy)-N’-[(1E)-1-phenylethylidene]acetohydrazone: A closely related compound with similar chemical properties.
2-(2-bromo-4-chlorophenoxy)-N’-[(1E)-1-phenylethylidene]acetohydrazine: Another related compound with potential research applications.
Properties
Molecular Formula |
C16H14BrClN2O2 |
---|---|
Molecular Weight |
381.6 g/mol |
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)-N-[(E)-1-phenylethylideneamino]acetamide |
InChI |
InChI=1S/C16H14BrClN2O2/c1-11(12-5-3-2-4-6-12)19-20-16(21)10-22-15-8-7-13(18)9-14(15)17/h2-9H,10H2,1H3,(H,20,21)/b19-11+ |
InChI Key |
UDDZFOFGRAEDGS-YBFXNURJSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)COC1=C(C=C(C=C1)Cl)Br)/C2=CC=CC=C2 |
Canonical SMILES |
CC(=NNC(=O)COC1=C(C=C(C=C1)Cl)Br)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.